4-Methyl-5-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the oxazolidinone moiety, and subsequent functionalization to achieve the desired stereochemistry. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule under suitable conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a ligand in receptor studies, helping to elucidate the interactions between small molecules and biological macromolecules. Its stereochemistry is particularly valuable in studying enantioselective processes.
Medicine
In medicine, (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action. It may serve as a lead compound in drug discovery programs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one: The non-hydrochloride form of the compound, which may exhibit different solubility and stability properties.
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one acetate: Another salt form that could have distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The hydrochloride form of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one is unique due to its enhanced solubility in aqueous environments, making it more suitable for biological applications. Its specific stereochemistry also distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-11-14(12-5-3-2-4-6-12)19-15(18)17(11)13-7-9-16-10-8-13;/h2-6,11,13-14,16H,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAHGEGQQTUDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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